Colubrinoside

Description

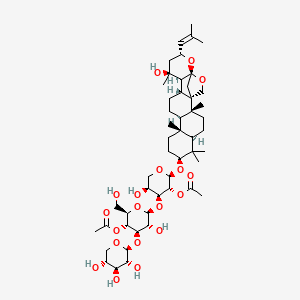

Structure

2D Structure

Properties

CAS No. |

59871-76-0 |

|---|---|

Molecular Formula |

C50H78O19 |

Molecular Weight |

983.1 g/mol |

IUPAC Name |

[(2R,3R,4R,5R,6S)-6-[(2S,3R,4S,5S)-3-acetyloxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl] acetate |

InChI |

InChI=1S/C50H78O19/c1-23(2)16-26-17-48(9,59)41-27-10-11-32-46(7)14-13-33(45(5,6)31(46)12-15-47(32,8)49(27)21-50(41,69-26)62-22-49)66-44-40(64-25(4)53)37(29(55)20-61-44)67-43-36(58)39(38(63-24(3)52)30(18-51)65-43)68-42-35(57)34(56)28(54)19-60-42/h16,26-44,51,54-59H,10-15,17-22H2,1-9H3/t26-,27+,28+,29-,30+,31-,32+,33-,34-,35+,36+,37-,38+,39+,40+,41-,42-,43-,44-,46-,47+,48-,49-,50-/m0/s1 |

InChI Key |

XZQXLJBNWHQGAB-OVVKAUKKSA-N |

SMILES |

CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)OC(=O)C)OC9C(C(C(CO9)O)O)O)O)OC(=O)C)C)(C)O)C |

Isomeric SMILES |

CC(=C[C@H]1C[C@]([C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@]36C[C@@]2(O1)OC6)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)OC(=O)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)OC(=O)C)C)(C)O)C |

Canonical SMILES |

CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)OC(=O)C)OC9C(C(C(CO9)O)O)O)O)OC(=O)C)C)(C)O)C |

Origin of Product |

United States |

Occurrence and Natural Bioproduction

Botanical Sources and Species Identification

Colubrina asiatica, a plant belonging to the Rhamnaceae family, is a known botanical source of colubrinoside. Investigations into the chemical constituents of this plant have led to the isolation and structural elucidation of two primary saponins (B1172615): this compound and colubrin. These compounds were identified from the leaves of C. asiatica through methods including 13C-NMR spectroscopy.

Table 1: Saponins from Colubrina asiatica

| Compound | Plant Part |

| This compound | Leaves |

| Colubrin | Leaves |

Colubrina arborescens, another species within the Colubrina genus, has also been identified as a source of this compound. This plant is native to the tropical and subtropical regions of the Americas. Studies have successfully isolated this compound from Colubrina arborescens, contributing to the understanding of its chemical structure and presence within this genus.

Interestingly, the occurrence of this compound is not limited to the Colubrina genus. Research has detected this compound in Lepidium meyenii, commonly known as maca. A study analyzing the methanol (B129727) extract of maca leaves identified this compound, among other saponins. This finding is notable as it indicates a broader distribution of this compound in the plant kingdom. The detection was specifically in the leaves of the maca plant.

Colubrina arborescens Studies

Geographical Distribution and Ecological Considerations

The plant species that produce this compound are found in diverse geographical locations. Colubrina asiatica is an invasive shrub that has become naturalized in the coastal areas of southern Florida and the Florida Keys. It is known to invade coastal tropical hardwood hammocks, mangrove swamps, and beach dunes. Colubrina arborescens is native to tropical and subtropical regions of the Americas, including the Caribbean, Central America, and South America. It can be found in a variety of soil types, including calcareous and dry sandy soils, but does not tolerate water-logged conditions.

The presence of this compound in Lepidium meyenii places its geographical origin in the high Andes of Peru, where maca is cultivated. The production of such secondary metabolites in plants can be influenced by various environmental factors, including geography and climate, which can lead to variations in the concentration of these compounds.

Biosynthetic Accumulation and Tissue Distribution within Plants

The biosynthesis and accumulation of saponins like this compound are specific to certain plant tissues. In Colubrina asiatica, this compound has been isolated from the leaves. Similarly, in Lepidium meyenii, this compound was detected in the methanol extract of the leaves, while other compounds like oleanoic acid were found only in the roots, indicating a differential accumulation of phytochemicals within the plant.

The distribution of saponins can vary considerably among the different organs of a plant. While detailed studies on the complete biosynthetic pathway and accumulation of this compound are not extensively covered in the provided results, it is known that saponins can be synthesized in one part of the plant and then transported and accumulated in another. The specific localization of this compound in the leaves of C. asiatica and L. meyenii suggests a potential role for this compound in the defense or physiological processes of the leaves.

Isolation and Purification Methodologies

Extraction Techniques from Plant Biomass

The initial and pivotal step in obtaining colubrinoside is its extraction from the plant material. This process aims to liberate the compound from the cellular structures of the plant.

Solvent-based extraction remains a fundamental and widely used method for obtaining bioactive compounds from plants. The choice of solvent is critical and is based on the polarity of the target compound. For saponins (B1172615) like this compound, various solvents are employed to achieve efficient extraction.

Ethanol (B145695) and Methanol (B129727) Extraction: Alcohols such as ethanol and methanol are commonly used for the initial extraction of saponins from plant materials. researcher.lifescielo.br An ethanolic extract of Colubrina asiatica leaves, for instance, has been shown to contain saponins. researcher.liferesearchgate.net Methanol has also been used to extract compounds from the leaves of Lepidium meyenii, where this compound was detected. scielo.brscielo.br

Aqueous Extraction: Hot water extraction is another traditional method used to extract polysaccharides and other water-soluble compounds. mdpi.com Crude aqueous extracts of Colubrina asiatica leaves and stems have been analyzed for their phytochemical constituents, which include saponins. jocpr.com

Sequential Extraction: Often, a series of solvents with increasing polarity are used to fractionate the plant extract. For example, dried branches of C. asiatica were investigated using both ethyl acetate (B1210297) (EtOAc) and methanol (MeOH) extracts. researchgate.net This approach allows for a preliminary separation of compounds based on their solubility.

Table 1: Solvents Used in the Extraction of Compounds from Colubrina asiatica

| Solvent | Plant Part | Reference |

|---|---|---|

| Ethanol | Leaves | researcher.life |

| Methanol | Branches | researchgate.net |

| Ethyl Acetate | Branches | researchgate.net |

In addition to conventional solvent extraction, more advanced techniques can be employed to enhance extraction efficiency and reduce solvent consumption. While not explicitly detailed for this compound in the provided context, methods like microwave-assisted extraction have been applied to Colubrina asiatica for the extraction of saponin-based foaming agents. stuartxchange.org

Solvent-Based Extraction Approaches

Chromatographic Separation Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Chromatography is the cornerstone of separating this compound from this mixture.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating specific compounds in larger quantities. nih.gov While the direct application of preparative HPLC for this compound is not explicitly detailed in the provided search results, it is a standard method for purifying saponins. The process involves using a stationary phase, such as a C18 column, and a mobile phase, often a gradient of water and an organic solvent like acetonitrile, to separate compounds based on their differential partitioning between the two phases. scielo.brscielo.br For instance, an Agilent Eclipse XDB C18 column has been used for the chromatographic separation of methanol extracts containing this compound. scielo.brscielo.br

Ion-exchange chromatography is another valuable technique. For example, DEAE-52 cellulose (B213188) column chromatography has been used to separate crude polysaccharides, which can be a preliminary step before more refined purification. mdpi.com

Countercurrent chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can irreversibly adsorb samples. This method is particularly suitable for the separation of natural products like saponins. Although not explicitly mentioned for this compound in the provided results, its utility in separating polar compounds makes it a relevant advanced chromatographic strategy.

Preparative Liquid Chromatography Applications

Crystallization and Further Purification Protocols

After chromatographic separation, the isolated this compound fraction may still contain minor impurities. Crystallization is a crucial final step to obtain the compound in a highly pure, crystalline form. This process relies on the principle of solubility. The purified compound is dissolved in a suitable solvent, and then conditions are altered to decrease its solubility, causing it to crystallize out of the solution. nih.gov Techniques like slow evaporation of the solvent or slurry crystallization can be employed. nih.govnih.gov

Further purification can also be achieved through techniques like gel filtration chromatography using supports like Sephadex, which separates molecules based on their size. mdpi.comnih.gov

Methodological Advancements in Isolation Efficiency and Purity

The isolation and purification of this compound, a complex triterpenoid (B12794562) saponin (B1150181), from its natural sources, primarily the leaves of Colubrina asiatica, has evolved with advancements in chromatographic techniques. Early methods relied on a series of conventional chromatographic steps to separate this specific glycoside from a complex mixture of other phytochemicals.

Initial extraction of the plant material is typically carried out with polar solvents like methanol or ethanol. The resulting crude extract is then subjected to a multi-step purification process. A key advancement in the isolation of saponins like this compound has been the application of a combination of different chromatographic methods, which exploits the varying polarities and molecular sizes of the compounds present in the extract.

One established method for the isolation of this compound involves a sequence of chromatographic techniques. The butanol-soluble fraction of the plant extract is first subjected to silica (B1680970) gel chromatography. This is followed by further separation on Sephadex columns, a type of size-exclusion chromatography that separates molecules based on their size. Droplet Counter-Current Chromatography (DCCC) has also been employed as a crucial step in the purification process. thieme-connect.com This technique is a form of liquid-liquid partition chromatography that is particularly effective for separating polar compounds like saponins without the need for a solid support, thus minimizing sample decomposition.

More recent studies on the chemical constituents of Colubrina asiatica have utilized modern chromatographic techniques to achieve higher purity and efficiency. The use of reversed-phase chromatography, such as on RP-18 columns, has become a standard final purification step. acs.org This method separates compounds based on their hydrophobicity and is highly effective in separating closely related saponin structures. The combination of these varied chromatographic procedures has significantly improved the ability to isolate this compound in a pure form, suitable for detailed structural elucidation and pharmacological studies. acs.org

The table below summarizes the findings from a study that successfully isolated this compound and other related compounds from Colubrina asiatica, highlighting the chromatographic methods used.

| Compound | Plant Source | Extraction Solvent | Purification Techniques | Reference |

| This compound | Colubrina asiatica (leaves) | Butanol | Silica gel chromatography, Sephadex chromatography, Droplet Counter-Current Chromatography (DCCC) | thieme-connect.com |

| Colubrin | Colubrina asiatica (leaves) | Butanol | Silica gel chromatography, Sephadex chromatography, DCCC | thieme-connect.com |

| 3′′-O-acetylcolubrin | Colubrina asiatica (leaves) | Chloroform | RP-18 column chromatography, DCCC | acs.org |

| 3′′,2′′′-O-diacetylcolubrin | Colubrina asiatica (leaves) | Chloroform | RP-18 column chromatography, DCCC | acs.org |

| 3′′-O-acetyl-6′′-O-trans-crotonylcolubrin | Colubrina asiatica (leaves) | Chloroform | RP-18 column chromatography | acs.org |

Structural Elucidation and Advanced Characterization

X-ray Crystallography for Absolute Stereochemistry Elucidation

Computational Approaches to Structure Prediction and Conformation Analysis

Computational chemistry offers powerful tools for predicting and analyzing the three-dimensional structures of molecules. researchgate.net Methods like Density Functional Theory (DFT) can be used to optimize the geometry of a molecule and calculate various spectroscopic parameters, which can then be compared with experimental data to validate the proposed structure. mdpi.com For colubrinoside, computational modeling could be employed to:

Predict the most stable conformation of the aglycone and the sugar rings.

Simulate NMR chemical shifts and coupling constants to aid in the interpretation of experimental spectra.

Studies have utilized computational analyses to investigate the chemical space and interactions of natural compounds. nih.gov Such in silico methods can complement experimental data to provide a more complete understanding of the structure and properties of complex natural products like this compound. mdpi.comnaturalproducts.net

Chemical Synthesis and Analog Development

Total Synthesis Strategies for Colubrinoside

The total synthesis of a complex natural product like this compound, which is a triterpenoid (B12794562) saponin (B1150181), represents a significant challenge in organic chemistry. cambridge.orgnih.gov Such an endeavor would involve the complete, stepwise construction of the molecule from simple, commercially available starting materials. nih.gov Currently, no published routes for the total synthesis of this compound have been identified.

Retrosynthetic Analysis and Key Disconnections

A hypothetical total synthesis would begin with a retrosynthetic analysis, a technique for deconstructing the target molecule into simpler precursors. stanford.edu For this compound, key disconnections would likely target the glycosidic linkages connecting the sugar moieties to the jujubogenin (B1254797) aglycone, as well as strategic bonds within the complex polycyclic aglycone itself. This analysis would guide the entire synthetic plan.

Stereoselective Synthesis Methodologies

A major hurdle in synthesizing glycosides like this compound is the stereoselective formation of glycosidic bonds. numberanalytics.comrsc.org Chemists must control the precise three-dimensional arrangement (α or β) at the anomeric carbon of each sugar unit. rsc.org Achieving high stereoselectivity for complex oligosaccharides requires sophisticated methods, which could involve the use of specific glycosyl donors, acceptors, and catalyst systems. numberanalytics.comumsl.edu The development of such methodologies would be a cornerstone of any successful total synthesis of this compound.

Protecting Group Chemistry in Complex Molecule Synthesis

The synthesis of molecules with multiple reactive functional groups, such as the numerous hydroxyl groups on this compound's sugar chains, necessitates an intricate strategy of using protecting groups. labinsights.nlorganic-chemistry.org These groups temporarily mask a functional group to prevent it from reacting while another part of the molecule is modified. researchgate.net A successful synthesis would require a carefully orchestrated sequence of protection and deprotection steps, often employing an orthogonal protection strategy where different protecting groups can be removed under distinct conditions without affecting others. researchgate.net

Semi-synthesis Approaches from Natural Precursors

Semi-synthesis involves using a readily available natural product as an advanced starting material for chemical modification. numberanalytics.com For this compound, a plausible semi-synthetic route could start from a related, more abundant saponin or from the jujubogenin aglycone itself, if it can be isolated in sufficient quantities. This approach can significantly shorten the synthetic route compared to a total synthesis. scripps.edu However, no studies detailing a semi-synthetic approach to this compound are currently available.

Design and Synthesis of this compound Derivatives and Analogs

Creating derivatives and analogs of a natural product is a common strategy in medicinal chemistry to explore structure-activity relationships or improve properties. nih.govmdpi.com For this compound, this could involve modifying the aglycone or the carbohydrate chains.

Structural Modification at Glycosidic Linkages

One key area for analog synthesis would be the modification of the glycosidic linkages. This could include changing the connectivity between the sugar units or altering the stereochemistry of the bonds. Such modifications can have profound effects on the biological activity of the compound. Research in this area would require advanced techniques in carbohydrate chemistry, but no specific examples pertaining to this compound have been published.

Aglycone Moiety Derivatization

The aglycone, or sapogenin, portion of this compound, a jujubogenin-type triterpenoid, is a primary target for chemical modification. Derivatization of the aglycone can significantly impact the molecule's biological activity by altering its polarity, stereochemistry, and ability to interact with cellular targets. Research in this area often focuses on modifying the functional groups present on the triterpenoid skeleton, such as hydroxyl and aldehyde groups.

Another common approach is the esterification or etherification of hydroxyl groups on the aglycone. In the synthesis of analogues of the potent cytotoxic saponin OSW-1, which features a cholestane-type aglycone, hydroxyl groups have been selectively esterified with various acids to produce a library of derivatives with different side chains. acs.org This method allows for a systematic investigation of how the length and nature of the acyl chain affect cytotoxicity and selectivity against cancer cell lines. acs.org Similarly, modifications can be achieved through reactions like aldol (B89426) condensations to build new side chains or through aminolysis to introduce nitrogen-containing functionalities, thereby expanding the structural diversity of the aglycone. acs.org

These derivatization strategies are summarized in the table below, showcasing the types of modifications performed on representative triterpenoid and steroidal saponin aglycones.

| Aglycone Type | Original Functional Group | Derivatization Reaction | Resulting Functional Group | Reference |

| Quillaic Acid | Aldehyde | Oximation | Aldoxime | frontiersin.org |

| Cholestane (OSW-1) | Hydroxyl | Esterification | Ester | acs.org |

| Androstane | Ketone | Aldol Condensation | β-Hydroxy Ketone | acs.org |

| Cholestane (OSW-1) | Lactone | Aminolysis | Amide | acs.org |

This table illustrates common derivatization strategies applied to saponin aglycones to generate synthetic analogs.

Synthesis of Glycosidic Variants

The number, type, and linkage of sugar units attached to the aglycone are critical determinants of a saponin's biological activity. The synthesis of glycosidic variants allows for the exploration of how these carbohydrate domains influence properties such as solubility, bioavailability, and target recognition.

The chemical synthesis of saponin glycosides is a complex undertaking that requires precise control over stereochemistry at the anomeric center. The Koenigs-Knorr reaction was a classical method, but the introduction of glycosyl trichloroacetimidates by Schmidt provided a milder and more efficient alternative that is now widely used. rsc.org This method typically employs a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·Et₂O), to promote the coupling of a protected sugar donor with the aglycone acceptor. rsc.org

Strategies for creating glycosidic variants include:

Varying the Sugar Units: Synthesizing analogs with different monosaccharides (e.g., replacing xylose with fucose) or modifying existing sugars (e.g., introducing acylamino groups). For example, OSW-1 analogues bearing 2-acylamino-xylose residues have been synthesized and showed potent antiproliferative activities. mdpi.com

Altering the Glycosidic Linkage: Changing the connection point or the stereochemistry (α vs. β) of the glycosidic bond. The synthesis of Quillaja saponin (QS-21) variants has involved forming sterically hindered glycosidic bonds using unconventional glycosylation promoters to modulate the distance and orientation between different domains of the molecule. rsc.org

Changing the Length of the Glycan Chain: Building analogs with fewer or more sugar units. The synthesis of a library of chlorogenin-type saponins (B1172615) using an orthogonal protecting group strategy allows for the systematic modification of the chacotriose moiety. mdpi.com

Novel methods for glycosylation continue to be developed. One innovative approach uses activated carbon fiber (ACF) as a solid acid promoter for solvent-free O- and N-glycosylations, which has been successfully applied to the synthesis of triterpene O-glycosides. rsc.org Furthermore, enzymatic and chemoenzymatic approaches are gaining traction. Glycosyltransferases (UGTs) and engineered glycosynthases offer high selectivity for specific linkages and can be used to attach sugar moieties to the aglycone. tandfonline.commdpi.com For instance, researchers have identified UGTs capable of catalyzing the attachment of glucose to the C-3 position of diosgenin, a type of sapogenin. mdpi.com

The table below summarizes different methods used for the synthesis of saponin glycosidic variants.

| Glycosylation Method | Glycosyl Donor | Promoter/Catalyst | Key Feature | Reference |

| Trichloroacetimidate Method | Glycosyl Trichloroacetimidate | TMSOTf, BF₃·Et₂O | Mild conditions, high efficiency | rsc.org |

| Thioglycoside Method | Thioglycoside | Various | Used for complex saponin synthesis | researchgate.net |

| Solvent-Free Glycosylation | Peracetylated Sugar | Activated Carbon Fiber (ACF) | Environmentally friendly, simple process | rsc.org |

| Enzymatic Glycosylation | Sugar Nucleotide (e.g., UDP-glucose) | Glycosyltransferase (UGT) | High regio- and stereoselectivity | mdpi.com |

This table presents various chemical and enzymatic methods employed to synthesize diverse glycosidic analogs of saponins.

Novel Synthetic Methodologies Applied to this compound Scaffolds

Beyond the modification of existing natural products, modern synthetic chemistry aims to construct entirely new molecular scaffolds that mimic the structural complexity of compounds like this compound. These novel methodologies allow for the exploration of previously inaccessible chemical space and the generation of libraries of compounds with significant structural diversity.

Diversity-Oriented Synthesis (DOS) is a powerful strategy used to produce collections of structurally diverse small molecules from a common starting material through a branching reaction sequence. pnas.orgrsc.org This approach contrasts with target-oriented synthesis, which follows a linear path to a single molecule. Applied to natural product-like scaffolds, DOS can generate libraries of compounds with varied polycyclic systems, stereochemistry, and functional group arrays. For example, a DOS strategy starting with a privileged benzopyran motif has been used to create a library with 22 unique core skeletons, demonstrating the power of skeletal diversity in biological screening. rsc.org

Complexity-to-Diversity (CtD) strategies take readily available, complex natural products and use chemical reactions to induce significant skeletal reorganizations, thereby creating completely different core structures. chemrxiv.org A related approach involves combining site-selective C-H functionalization with ring-expansion reactions. This has been applied to steroids, which are structurally related to triterpenoids, to convert rigid, small rings into more flexible medium-sized rings (7–11 members), generating a library of novel polycyclic scaffolds that occupy a unique and underexplored area of chemical space. nih.gov

Enzyme-Enabled Abiotic Scaffold Hops represent a hybrid strategy that uses enzymes to perform specific, often challenging, chemical transformations on a natural product scaffold, which then enables subsequent non-enzymatic (abiotic) reactions to achieve major skeletal rearrangements. chemrxiv.orgchemrxiv.org For instance, the previously difficult C3-oxidation of the sesquiterpene lactone sclareolide (B1681565) was achieved using an engineered P450 enzyme. This enzymatic step paved the way for chemical manipulations that led to significant structural divergence from the original ring system, enabling efficient "scaffold hops" to a variety of other terpene skeletons. chemrxiv.org Such chemoenzymatic approaches provide access to novel molecular frameworks that would be difficult to obtain through purely chemical or biological means.

These advanced synthetic strategies hold immense potential for the development of next-generation therapeutics based on the complex three-dimensional architecture of natural products like this compound.

Biosynthetic Pathways and Enzymatic Mechanisms

Elucidation of Precursor Building Blocks

The fundamental building blocks for the biosynthesis of colubrinoside, like all triterpenoids, are derived from the isoprenoid pathway. researchgate.nettandfonline.com This pathway produces the five-carbon (C5) intermediates, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). tandfonline.comnih.gov Plants utilize two distinct pathways to synthesize these precursors: the mevalonate (B85504) (MVA) pathway located in the cytoplasm and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. nih.govnih.gov

The MVA pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce IPP. tandfonline.comnih.gov Key enzymes in this pathway include acetoacetyl-CoA thiolase (AACT), 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS), and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), which is a major rate-limiting enzyme. nih.gov Subsequently, two IPP molecules and one DMAPP molecule are condensed to form the C15 compound farnesyl pyrophosphate (FPP). nih.gov The head-to-head condensation of two FPP molecules, catalyzed by squalene (B77637) synthase (SQS), yields the C30 linear hydrocarbon squalene, the direct precursor to the triterpene backbone. nih.govscielo.br Squalene is then epoxidized to 2,3-oxidosqualene (B107256) by squalene epoxidase (SQE). nih.gov The cyclization of 2,3-oxidosqualene is the first committed and diversifying step in triterpenoid (B12794562) saponin (B1150181) biosynthesis. mdpi.comuoa.gr

Glucose also serves as a crucial building block, not only as an energy source but also as a precursor for the formation of reducing equivalents and for the sugar moieties that are later attached to the triterpenoid scaffold. nih.gov

Key Enzymatic Transformations in Saponin Biosynthesis

The conversion of the linear 2,3-oxidosqualene into the complex polycyclic structure of this compound and its subsequent decoration with sugar molecules is orchestrated by a series of key enzymatic transformations. These reactions are primarily catalyzed by oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (P450s), and UDP-dependent glycosyltransferases (UGTs). frontiersin.orgnih.gov

Glycosylation is a critical final step in the biosynthesis of saponins (B1172615) like this compound, significantly impacting their biological activity, stability, and water solubility. mdpi.comfrontiersin.org This process involves the attachment of sugar moieties to the triterpenoid aglycone, catalyzed by a large and diverse family of enzymes known as UDP-dependent glycosyltransferases (UGTs). frontiersin.orgfrontiersin.org

UGTs transfer a sugar molecule, typically from a UDP-activated sugar donor, to a specific hydroxyl or carboxyl group on the aglycone. frontiersin.orgnih.gov The diversity of saponins is greatly enhanced by the variety in the number, type, and linkage of these sugar chains. mdpi.com UGTs can exhibit high selectivity for both the acceptor molecule (the aglycone) and the sugar donor. mdpi.comoup.com For instance, some UGTs specifically transfer glucose, while others might use galactose, rhamnose, or glucuronic acid. nih.govoup.com

The glycosylation process is often sequential, with different UGTs acting in a specific order to build the final oligosaccharide chain. researchgate.net For example, one UGT might add the first sugar to the C3 position of the aglycone, while another UGT adds a second sugar to the first, creating a disaccharide. oup.com Several UGT families, including UGT71, UGT73, UGT74, and UGT91, have been implicated in saponin biosynthesis. mdpi.com The specific UGTs involved in the glycosylation of the this compound aglycone have not been fully elucidated but are presumed to be highly specific to produce its unique sugar sequence.

The formation of the triterpene backbone is a pivotal step that defines the core structure of this compound. This process begins with the cyclization of the linear precursor, 2,3-oxidosqualene, a reaction catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs), also referred to as triterpene synthases. mdpi.comfrontiersin.orguoa.gr This cyclization is a complex and highly stereospecific reaction that results in the formation of various polycyclic triterpene skeletons. nih.gov

In higher plants, OSCs represent a significant point of diversification in triterpenoid metabolism, branching off from the primary metabolism of sterol biosynthesis. mdpi.comuoa.gr While cycloartenol (B190886) synthase (CAS) directs 2,3-oxidosqualene towards the synthesis of phytosterols, other OSCs, such as β-amyrin synthase, α-amyrin synthase, and lupeol (B1675499) synthase, produce the foundational skeletons for the vast array of triterpenoid saponins. frontiersin.orgnih.gov The specific OSC responsible for the unique hexacyclic core of this compound has not yet been definitively identified.

Following the initial cyclization, the triterpene skeleton undergoes a series of oxidative modifications, which are primarily mediated by cytochrome P450 monooxygenases (P450s). frontiersin.orgnih.gov These enzymes belong to a large and diverse superfamily and are responsible for introducing hydroxyl groups and other functionalities at specific positions on the triterpene backbone. frontiersin.org This oxidation further contributes to the structural diversity of the resulting sapogenin (the aglycone). For example, enzymes from the CYP72A and CYP93E subfamilies are known to be involved in the hydroxylation of triterpene backbones at various positions. mdpi.com The specific P450s that catalyze the precise oxidation pattern observed in the this compound aglycone remain a subject for further research.

Glycosylation Reactions

Genetic and Molecular Biology Aspects of Biosynthesis

The biosynthesis of saponins, including this compound, is under tight genetic control. The enzymes responsible for this intricate pathway—OSCs, P450s, and UGTs—are encoded by large multigene families. mdpi.comfrontiersin.org The expression of these genes is often tissue-specific and can be induced by various developmental cues and environmental stimuli, such as pathogen attack or herbivory, suggesting a role for these compounds in plant defense. frontiersin.orgnih.gov

Recent advances in genomics and molecular biology have begun to unravel the genetic basis of saponin biosynthesis. Transcriptomic analyses have shown that the expression of biosynthetic genes often correlates with the accumulation of saponins in specific plant tissues. frontiersin.org Furthermore, the discovery of gene clusters for the biosynthesis of specialized metabolites, including saponins, is becoming more common. tandfonline.comnih.gov In these clusters, the genes encoding the enzymes for a complete biosynthetic pathway are physically located next to each other on a chromosome, allowing for their co-regulation. tandfonline.com This genomic organization facilitates the coordinated expression of the entire pathway.

Transcription factors play a crucial role in regulating the expression of saponin biosynthetic genes. frontiersin.orgmdpi.com These regulatory proteins can bind to the promoter regions of the biosynthetic genes and activate or repress their transcription. The identification and engineering of these transcription factors offer a promising strategy for manipulating saponin production in plants. frontiersin.org For example, the overexpression of a transcription factor can lead to the upregulation of multiple genes in a pathway, thereby increasing the yield of the final product. frontiersin.orgnih.gov

Metabolic Engineering Approaches for Enhanced Production

The complex structure and low abundance of many valuable saponins, likely including this compound, in their native plant sources have driven the development of metabolic engineering strategies to enhance their production. researchgate.netnih.gov These approaches aim to manipulate the biosynthetic pathways in either the native plant or in heterologous systems like yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). researchgate.net

One primary strategy is to overexpress key rate-limiting enzymes in the biosynthetic pathway. mdpi.com For example, increasing the expression of HMGR, the rate-determining enzyme of the MVA pathway, can boost the supply of precursors for triterpenoid synthesis. researchgate.netugent.be Similarly, overexpressing specific OSCs, P450s, or UGTs can channel metabolic flux towards the production of a desired saponin. nih.gov Conversely, blocking competing pathways, such as sterol biosynthesis, can also increase the availability of precursors for saponin production. mdpi.com

Heterologous production in microbial hosts is a particularly attractive approach. researchgate.net The entire biosynthetic pathway for a specific saponin can be reconstituted in yeast or E. coli by introducing the necessary genes from the plant. researchgate.netacs.org This allows for large-scale, controlled fermentation-based production, independent of the complexities of plant cultivation. researchgate.net For instance, yeast strains have been successfully engineered to produce significant quantities of triterpene building blocks like β-amyrin and lupeol. researchgate.netugent.be Further engineering, including the introduction of specific P450s and UGTs, can lead to the de novo production of complex saponins. oup.comresearchgate.net

Other innovative approaches include the use of elicitors, such as methyl jasmonate, in plant cell cultures to induce the expression of biosynthetic genes and increase saponin yields. nih.gov Additionally, the development of synthetic biology platforms and combinatorial biosynthesis allows for the creation of novel, "unnatural" saponins with potentially new or improved biological activities by combining enzymes from different pathways. frontiersin.orgacs.org

In Vitro Cellular and Molecular Mechanisms of Action

Detailed in vitro investigations into the specific mechanisms of action of isolated this compound are largely absent from the available scientific literature. Much of the current understanding is extrapolated from studies on plant extracts or related compounds.

There is a lack of specific in vitro receptor binding or enzyme inhibition assays for purified this compound. In vivo studies on saponin fractions from Colubrina asiatica, which include this compound and a related compound, colubrin, have shown that they inhibit the spontaneous motility of mice. researchgate.net This suggests a potential interaction with the central nervous system. These saponins also demonstrated a synergistic effect with chlordiazepoxide, pointing towards possible modulation of GABAergic systems. researchgate.net Another study on an extract of Sapindus trifoliatus, also containing saponins, indicated an affinity for dopaminergic, alpha-adrenergic, and muscarinic receptors in radioligand binding studies, though the specific contribution of this compound to this activity is unknown.

Currently, there are no published studies investigating the cellular uptake, permeability, or metabolic fate of this compound in in vitro models such as Caco-2 cell monolayers. Research in this area would be essential to understand its bioavailability and potential as a bioactive compound.

While extracts from plants known to contain this compound, such as Colubrina asiatica, have demonstrated antioxidant properties in various assays, specific data on the antioxidant capacity of the isolated this compound is not available. scialert.netresearchgate.netjocpr.comjocpr.com Studies on aqueous extracts of C. asiatica leaves and stems showed free radical scavenging activity in DPPH and FRAP assays, which was attributed to the presence of phytochemicals like flavonoids and saponins. researchgate.netjocpr.comjocpr.com However, without testing the purified compound, it is not possible to ascertain the specific contribution of this compound to these effects.

Specific data on the antiproliferative effects of purified this compound against cancer cell lines are not present in the current body of scientific literature. Studies on related jujubogenin (B1254797) derivatives from Bacopa monniera showed only mild to moderate cytotoxicity against non-cancerous kidney cell lines, but specific data on cancer cell lines such as HeLa, MCF-7, or A549 for this compound, including IC50 values, remains to be determined. nih.govresearchgate.netjapsonline.comrsc.orgcellmolbiol.orgmdpi.com

Biological Activity of this compound: A Preclinical Overview

This article details the preclinical investigations into the biological activities of this compound, a saponin isolated from the plant Colubrina asiatica. The focus remains strictly on its neuropharmacological effects and in vivo studies in animal models, excluding any clinical data.

Biological Activity Investigations Preclinical Focus

Current scientific literature available through public searches does not provide specific details on the neuropharmacological effects of Colubrinoside at a cellular level. In vitro studies detailing the compound's direct interactions with specific neuronal receptors, ion channels, or signaling pathways have not been identified. nih.govnih.gov Therefore, the precise molecular mechanism of action remains to be fully elucidated through targeted cellular research. naturalproducts.net

Research in rodent models, specifically mice, has demonstrated that this compound exhibits distinct neuropharmacological activities. One study identified that this compound, along with the related saponin (B1150181) Colubrin, induces several behavioral changes. These saponins (B1172615) were found to inhibit the spontaneous motility of mice.

Furthermore, the compound demonstrated an antagonistic relationship with amphetamine. This suggests that this compound may counteract the stimulant effects typically induced by amphetamine. nih.govnih.govdrugs.comwikipedia.orgdrugbank.com In contrast, it exerted a synergistic effect when administered with chlordiazepoxide, a benzodiazepine (B76468) known for its sedative and anxiolytic properties. medscape.commayoclinic.orgnih.govclevelandclinic.orgfda.gov This synergistic activity implies that this compound may enhance the central nervous system depressant effects of chlordiazepoxide.

Table 1: Summary of Behavioral Effects of this compound in Rodent Models This table is interactive. Click on the headers to sort.

| Behavioral Test | Observed Effect of this compound | Interaction with other Compounds | Referenced Finding |

|---|---|---|---|

| Spontaneous Motility | Inhibition of spontaneous movement | Not Applicable | researchgate.net |

| Amphetamine-Induced Activity | Antagonistic effect | Amphetamine | researchgate.net |

| Sedation/Anxiolysis | Synergistic activity | Chlordiazepoxide | researchgate.net |

There is no specific information available in the reviewed scientific literature regarding the analysis of biochemical markers in animal studies following the administration of this compound. nih.govnih.govfrontiersin.orgfrontiersin.orgplos.org Studies measuring changes in specific enzymes, hormones, or other metabolites to gauge the physiological response to the compound have not been reported.

Pharmacodynamics involves the study of the physiological effects of drugs on the body. frontiersin.orgnih.govnih.gov The in vivo behavioral effects observed in mice provide the current basis for understanding the pharmacodynamics of this compound.

The key pharmacodynamic effects identified are:

Central Nervous System Depression: The inhibition of spontaneous motor activity indicates a depressant effect on the central nervous system (CNS). researchgate.netresearchgate.net

Modulation of Stimulant Effects: By antagonizing the effects of amphetamine, this compound demonstrates an ability to interfere with stimulant-induced physiological changes. nih.govfrontiersin.org

Enhancement of Sedative Effects: The synergistic activity with chlordiazepoxide suggests that this compound acts on pathways related to sedation and anxiolysis, potentially augmenting the effects of other CNS depressants. medscape.commayoclinic.orgnih.govclevelandclinic.orgfda.gov

These findings collectively suggest that this compound acts as a modulator of CNS activity, though the specific receptor systems it interacts with are yet to be determined.

Structure Activity Relationship Sar Studies

Correlating Structural Features with Biological Activities

The nature of the glycosidic chains attached to the aglycone plays a crucial role in the biological activity of saponins (B1172615) and other glycosides. mdpi.com The length and composition of these sugar chains can significantly modulate the compound's properties.

General findings on related compounds suggest that modifications to the glycosidic chain, such as sulfation, phosphorylation, carboxymethylation, and acetylation, can enhance biological activities. frontiersin.org For instance, sulfation has been shown to be positively correlated with the anti-HIV and anticoagulant activity of some polysaccharides. frontiersin.org Carboxymethylation can improve the water solubility of polysaccharides, which may, in turn, enhance their biological effects, including anti-tumor, immune regulation, and antioxidant activities. frontiersin.org Acetylation can also increase water solubility by extending the polysaccharide chains and exposing more hydroxyl groups. frontiersin.org Studies on other triterpenoid (B12794562) glycosides have indicated that a linear carbohydrate chain is often essential for their biological activity, particularly in modifying cellular membranes. mdpi.com

| Modification | Potential Effect on Biological Activity |

| Sulfation | Can enhance anti-HIV and anticoagulant activities. frontiersin.org |

| Carboxymethylation | May improve water solubility, anti-tumor, immune regulation, and antioxidant activities. frontiersin.org |

| Acetylation | Can increase water solubility. frontiersin.org |

| Linearity of Chain | Often essential for activity related to cell membrane modification. mdpi.com |

The aglycone is the non-sugar component of a glycoside and is fundamental to the compound's chemical structure and biological activity. wisdomlib.org In many cases, the aglycone itself is considered the primary contributor to the molecule's pharmacological effects. wisdomlib.orgresearchgate.net

For saponins, the aglycone is also referred to as the sapogenin. dokumen.pub The structure of the aglycone, including the presence and position of features like double bonds and acetyl groups, can significantly impact bioactivity. mdpi.com For example, in some triterpene glycosides, the presence of an acetoxy group, particularly at the C-16 position of the aglycone, plays a significant role in activities such as cytotoxicity and anticancer effects. mdpi.com While the position of double bonds within the core of the aglycone may have a lesser effect, a terminal double bond can sometimes increase activity. mdpi.com Although it is a general observation that aglycones are more active than their corresponding glycosides, there are instances where the glycoside form exhibits higher activity. researchgate.net

| Aglycone Feature | Impact on Biological Activity |

| Acetoxy Group (e.g., at C-16) | Can be significant for cytotoxicity and anticancer activities. mdpi.com |

| Terminal Double Bond | May increase biological activity. mdpi.com |

| Core Double Bond Position | May contribute less to the overall bioactivity. mdpi.com |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological properties of a compound. uou.ac.inlongdom.org Different stereoisomers of a molecule can have vastly different biological activities, with one isomer potentially being therapeutic while another is inactive or even toxic. uou.ac.insolubilityofthings.com

This is because biological systems, such as enzymes and receptors, are themselves chiral and can differentiate between stereoisomers. longdom.org The specific 3D shape of a molecule dictates how it will interact with its biological target. numberanalytics.com Therefore, understanding the stereochemistry of colubrinoside is essential for elucidating its mechanism of action and for the design of more effective and safer therapeutic agents. solubilityofthings.comnaturalproducts.net

| Isomer Type | Description | Biological Significance |

| Enantiomers | Non-superimposable mirror images. solubilityofthings.com | Can have profoundly different biological activities and toxicities due to interactions with chiral biological molecules. longdom.orgsolubilityofthings.com |

| Diastereomers | Stereoisomers that are not mirror images. uou.ac.in | Possess different physical and chemical properties, leading to varied pharmacological activity. youtube.com |

| Geometric Isomers (cis-trans) | Differ in the spatial arrangement of substituents around a double bond or ring structure. solubilityofthings.com | Can influence interactions within biological systems due to differences in physical properties and shape. solubilityofthings.com |

Role of Aglycone Structure in Activity Modulation

Computational Chemistry and Molecular Modeling for SAR

Computational methods are powerful tools in modern drug discovery, providing insights into how a molecule's structure relates to its activity at a molecular level. collaborativedrug.comnih.gov

QSAR is a computational technique used to develop mathematical models that relate the chemical structure of compounds to their biological activity. wikipedia.orgyoutube.com By analyzing a dataset of compounds with known activities, QSAR models can identify key molecular descriptors—physicochemical properties—that correlate with the observed biological effects. youtube.comnih.gov These models can then be used to predict the activity of new, untested compounds, guiding the synthesis of more potent molecules. collaborativedrug.comnih.gov The process involves selecting relevant descriptors, building a robust statistical model, and validating its predictive power. nih.govnih.gov

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a specific target protein. nih.govnanobioletters.com This technique helps to understand the interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. biorxiv.org

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. mdpi.com MD simulations provide a more realistic representation of the biological environment by treating the system as flexible, offering insights into the stability of the binding and the mechanism of action. nih.govmdpi.com These computational approaches are invaluable for visualizing and analyzing molecular interactions that are difficult to observe experimentally. nanobioletters.com

Pharmacophore Modeling and Ligand Design

Pharmacophore modeling and ligand design are pivotal computational techniques in drug discovery that help in understanding the essential structural features of a molecule responsible for its biological activity and in designing new, more potent molecules. While specific pharmacophore models for this compound are not extensively published, its complex structure provides a rich scaffold for such theoretical studies.

Pharmacophore Modeling of this compound

A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a biological response. nih.gov For a complex natural product like this compound, a hypothetical pharmacophore model can be generated based on its known structure and biological activities, such as its anti-inflammatory or antimicrobial effects. ontosight.ai

The chemical structure of this compound, a triterpenoid saponin (B1150181), possesses several key functional groups that could be crucial for its bioactivity. nih.gov These include:

Hydrogen Bond Donors and Acceptors: The multiple hydroxyl (-OH) groups on the sugar moieties and the aglycone can act as both hydrogen bond donors and acceptors.

Hydrophobic Features: The rigid pentacyclic triterpenoid core (jujubogenin) provides a significant hydrophobic scaffold. tandfonline.comnih.gov

Positive/Negative Ionizable Features: While this compound itself is not ionizable, derivatives could be designed to include such features.

A hypothetical pharmacophore model for this compound's interaction with a target protein could be constructed by identifying a specific spatial arrangement of these features. For instance, a model for its potential enzyme inhibitory activity might include a combination of hydrophobic groups to interact with a nonpolar binding pocket and hydrogen bond donors/acceptors to form key interactions with amino acid residues at the active site.

Interactive Table: Hypothetical Pharmacophore Model for this compound

Below is an interactive table representing a hypothetical pharmacophore model generated from the structure of this compound. The features listed are essential for a theoretical interaction with a target protein.

| Feature ID | Feature Type | X (Å) | Y (Å) | Z (Å) | Radius (Å) |

| HBD1 | Hydrogen Bond Donor | 3.5 | 1.2 | -0.5 | 1.0 |

| HBA1 | Hydrogen Bond Acceptor | 5.8 | -2.1 | 1.3 | 1.0 |

| Hbic1 | Hydrophobic | -2.4 | 0.5 | 2.1 | 1.5 |

| Hbic2 | Hydrophobic | -4.7 | -1.8 | -1.0 | 1.5 |

| RA1 | Ring Aromatic | 1.0 | 3.5 | -2.0 | 1.2 |

This table is for illustrative purposes and represents a hypothetical model.

Ligand Design Based on the this compound Scaffold

The process of ligand design uses the pharmacophore model as a blueprint to design new molecules with potentially enhanced or novel biological activities. For this compound, this could involve several strategies:

Scaffold Hopping: This involves replacing the central core of the molecule (the scaffold) with a different chemical moiety while retaining the key pharmacophoric features. This can lead to new classes of compounds with improved properties.

Fragment-Based Ligand Design: This approach involves identifying smaller molecular fragments that bind to specific regions of the target and then linking them together to create a more potent ligand.

Systematic Modification of the Scaffold: This involves making targeted chemical modifications to the existing this compound structure to probe the structure-activity relationship and optimize its activity.

For the this compound scaffold, potential modifications could include:

Modification of the Sugar Moieties: The type, number, and linkage of the sugar units can be altered. For example, replacing the existing sugars with other monosaccharides or oligosaccharides could influence the compound's solubility, bioavailability, and target affinity. Acetylation of the sugar hydroxyls is another point of modification. nih.gov

Modification of the Jujubogenin (B1254797) Aglycone: The triterpenoid core can be chemically modified. For instance, introducing new functional groups, altering stereochemistry, or modifying the side chain could lead to changes in biological activity. Studies on related jujubogenin derivatives have shown that modifications can lead to activities like acetylcholinesterase (AChE) inhibition. researchgate.net

Simplification of the Structure: Given the complexity of this compound, synthesizing simpler analogues that retain the key pharmacophoric features could lead to more synthetically accessible and potentially more drug-like compounds.

Interactive Table: Hypothetical Designed Ligands Based on this compound Scaffold

This table presents a hypothetical set of designed ligands based on the this compound scaffold, with predicted activities against a theoretical target.

| Ligand ID | Modification from this compound | Predicted Activity (IC50, nM) |

| COL-001 | De-acetylation of sugar moieties | 750 |

| COL-002 | Replacement of xylose with rhamnose | 450 |

| COL-003 | Introduction of an amino group on the jujubogenin C-3 position | 120 |

| COL-004 | Removal of one sugar unit | 900 |

| COL-005 | Simplification of the triterpenoid side chain | 250 |

This table is for illustrative purposes and contains hypothetical data.

Through these computational approaches, the complex natural product this compound can serve as a starting point for the rational design of new therapeutic agents with optimized potency, selectivity, and pharmacokinetic properties.

Advanced Research Methodologies and Analytical Approaches

Hyphenated Chromatographic Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection technology, are indispensable for the analysis of complex mixtures and the characterization of natural products like colubrinoside. slideshare.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique in the analysis of this compound. This method combines the powerful separation capabilities of liquid chromatography with the mass analysis prowess of mass spectrometry. saiflucknow.org In the context of this compound, which is a large, non-volatile molecule, LC-MS is particularly well-suited for its detection and characterization directly from crude plant extracts or purified fractions. The process involves separating the components of a mixture via LC, followed by ionization and detection by MS, which provides crucial information on the molecular weight and structure of the compounds. saiflucknow.orginnovatechlabs.com For instance, a study on the sugar sequence analysis of this compound utilized mass spectrometry, highlighting its role in deciphering the complex glycosidic linkages of the molecule. ecomole.com LC-MS can determine the number of compounds in a sample and their respective molecular weights, often detecting various adducts (e.g., [M+H]+, [M+Na]+) that aid in molecular formula determination. saiflucknow.org Advanced tandem MS (LC-MS/MS) techniques can further provide structural details through fragmentation analysis, which is critical for distinguishing between isomers and elucidating the connectivity of the aglycone and sugar moieties of this compound. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique used for separating and identifying volatile and semi-volatile compounds. filab.fr Given that this compound is a large, thermally labile, and non-volatile saponin (B1150181), direct analysis by GC-MS is generally not feasible. nih.gov However, GC-MS could be applied to analyze smaller, volatile fragments of this compound after chemical degradation or to analyze potential volatile precursors in its biosynthetic pathway. For the analysis of non-volatile compounds like this compound, derivatization would be required to increase their volatility and thermal stability, making them amenable to GC-MS analysis. notulaebotanicae.ro

Table 1: Comparison of Hyphenated Chromatographic Techniques for this compound Analysis

| Technique | Principle | Applicability to this compound | Information Obtained |

|---|---|---|---|

| LC-MS | Separates compounds based on their interaction with a stationary phase, followed by mass detection. saiflucknow.org | Highly applicable for direct analysis of the non-volatile this compound molecule. | Molecular weight, molecular formula, structural information via fragmentation (MS/MS). saiflucknow.org |

| GC-MS | Separates volatile compounds in a gaseous mobile phase, followed by mass detection. filab.fr | Limited direct applicability; requires derivatization or analysis of volatile degradation products. | Identification of volatile precursors or degradation products. notulaebotanicae.ro |

Advanced NMR Techniques for Complex Mixture Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of complex organic molecules like this compound. slideshare.netnumberanalytics.com While one-dimensional (1D) NMR (¹H and ¹³C) provides initial structural information, advanced two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals and determining the stereochemistry of such a complex molecule. emerypharma.com

For a molecule with the structural complexity of this compound, a combination of several 2D NMR experiments is typically employed:

¹H-¹H Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, typically through two or three bonds, helping to establish spin systems within the individual sugar units and the triterpenoid (B12794562) core. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): Correlates proton signals directly to the carbons to which they are attached, providing a map of all C-H single bonds. libretexts.org

Heteronuclear Multiple Bond Correlation (HMBC): Reveals correlations between protons and carbons over two to three bonds. This is crucial for connecting the different spin systems, for example, linking the sugar units to each other and to the aglycone, and for identifying quaternary carbons. libretexts.org

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments identify protons that are close in space, which is vital for determining the relative stereochemistry and the conformation of the molecule, including the linkages between the sugar residues.

The interpretation of these complex spectra allows for a step-by-step assembly of the molecular structure, piecing together the triterpenoid backbone and defining the nature and attachment points of the intricate sugar chains. emerypharma.com

High-Throughput Screening Methodologies for Biological Activity

High-Throughput Screening (HTS) involves the use of automation and miniaturized assays to rapidly test thousands of compounds for their biological activity against specific targets. mdpi.compharmasalmanac.com This approach is fundamental in modern drug discovery and can be effectively applied to explore the pharmacological potential of natural products like this compound. numberanalytics.com

The process allows for the rapid scanning of this compound against a wide array of biological targets to identify potential "hits." numberanalytics.com These targets can include:

Enzymes: Screening for inhibition or activation of key enzymes involved in disease pathways.

Receptors: Testing for agonist or antagonist activity at various cellular receptors.

Cell-based Assays: Evaluating the effects of this compound on cellular processes such as cell proliferation, apoptosis, or inflammation in various cell lines. numberanalytics.com

HTS enables a broad, initial assessment of bioactivity, allowing researchers to quickly focus on the most promising therapeutic areas for this compound. lifechemicals.com Positive hits from an HTS campaign would then be subjected to more detailed secondary assays to confirm their activity and determine their potency and mechanism of action. nih.gov This methodology accelerates the discovery of potential therapeutic applications for novel compounds like this compound by systematically and efficiently probing its interactions with a multitude of biological systems. pharmasalmanac.com

Omics Technologies in this compound Research (e.g., Metabolomics, Proteomics)

Omics technologies offer a holistic view of biological systems by measuring entire collections of molecules, such as metabolites or proteins. nih.gov These approaches can provide profound insights into the biological effects of this compound and the biological context of its production.

Metabolomics is the large-scale study of small molecules, or metabolites, within a cell, tissue, or organism. ecancer.org In this compound research, metabolomics can be used in several ways:

To study the effect of this compound on a biological system: By treating cells or organisms with this compound and analyzing the resulting changes in the metabolome, researchers can identify metabolic pathways that are perturbed by the compound. This can help to elucidate its mechanism of action and potential off-target effects. nih.gov

To understand its biosynthesis: Analyzing the metabolome of the source plant, Colubrina species, can help identify potential precursors and intermediates in the this compound biosynthetic pathway.

Proteomics is the large-scale study of proteins. nih.gov In the context of this compound research, proteomics can be used to:

Identify protein targets: By using techniques such as affinity chromatography with immobilized this compound, researchers can "pull down" proteins that bind to the compound, thereby identifying its direct molecular targets.

Understand cellular responses: Analyzing changes in the proteome of cells treated with this compound can reveal which proteins and signaling pathways are affected, providing a deeper understanding of its biological activity. nih.gov

Together, these omics technologies provide a systems-level understanding of this compound's biological role, moving beyond a single target to a network-wide perspective.

Isotopic Labeling and Tracing in Biosynthetic Studies

Isotopic labeling is a powerful technique used to trace the journey of atoms through a metabolic pathway. beilstein-journals.org This method is fundamental for elucidating the biosynthetic pathways of complex natural products like this compound. mdpi.com The principle involves feeding the producing organism, in this case a Colubrina plant, with precursors that are enriched with a stable isotope, such as ¹³C or ¹⁵N. nih.govsilantes.com

The labeled precursors are incorporated into this compound through the plant's metabolic machinery. The resulting this compound molecule will then contain the isotopic label at specific positions. By isolating the labeled this compound and analyzing it using mass spectrometry and, more powerfully, NMR spectroscopy, the exact location and pattern of the incorporated isotopes can be determined.

This information allows researchers to deduce the sequence of enzymatic reactions and the precursor molecules involved in constructing the complex triterpenoid core and the attached sugar chains. mdpi.com For example, feeding experiments with ¹³C-labeled glucose could reveal how the carbon skeleton of the triterpenoid aglycone is assembled from isoprene (B109036) units and how the sugar moieties are formed and attached. Stable isotope labeling is thus an essential tool for mapping the intricate biosynthetic route to this compound, providing foundational knowledge for potential biotechnological production of this and related compounds. nih.gov

Future Research Directions and Unexplored Avenues

Elucidation of Novel Biological Targets and Pathways

A critical avenue for future research is the comprehensive identification and characterization of the molecular targets and signaling pathways modulated by colubrinoside. While its anti-inflammatory and antioxidant properties are recognized, the precise mechanisms of action remain largely unknown. ontosight.ai Advanced methodologies can be employed to unravel these intricate interactions.

Functional genomics approaches, including CRISPR-based screening, can help pinpoint specific genes and pathways essential for this compound's bioactivity. astrazeneca.com By systematically knocking out genes, researchers can identify those that, when absent, alter the cellular response to this compound, thereby revealing its direct or indirect targets. Furthermore, integrating bio sequence data (DNA, RNA, and protein sequences) with powerful computational tools can uncover novel drug targets by analyzing the genetic and proteomic signatures associated with disease states. patsnap.com

Pathway analysis of differentially expressed genes in response to this compound treatment can reveal the broader biological processes affected. frontiersin.orgnih.gov Techniques such as gene-set enrichment analysis can highlight altered pathways, such as the PI3K-Akt signaling pathway or those involved in protein processing in the endoplasmic reticulum. frontiersin.org This approach not only confirms the role of candidate proteins but also helps in modeling potential resistance mechanisms. patsnap.com The ultimate goal is to build a detailed understanding of how this compound exerts its effects at a molecular level, which is fundamental for its development as a therapeutic agent. nih.gov

Development of Advanced Synthetic Strategies

The complex structure of this compound presents significant challenges to its chemical synthesis. Developing advanced and efficient synthetic strategies is paramount for producing sufficient quantities for extensive biological evaluation and potential therapeutic use.

Modern synthetic approaches such as retrosynthetic analysis can be employed to logically break down the complex molecule into simpler, achievable precursors. cardiff.ac.uk This method allows for the strategic design of a synthesis route. Key strategies to explore include:

Stereoselective Synthesis: Given the numerous chiral centers in this compound, achieving precise control over its three-dimensional structure is crucial. numberanalytics.com Techniques like asymmetric catalysis and the use of chiral auxiliaries will be essential to ensure the synthesis of the correct stereoisomer. numberanalytics.com

Modular and Convergent Synthesis: Designing a synthesis that allows for the independent preparation of key molecular fragments (modules) which are then combined (converged) can significantly improve efficiency. rsc.org This approach also facilitates the synthesis of analogues for structure-activity relationship (SAR) studies.

The development of robust synthetic routes will not only provide access to this compound itself but also open the door to creating novel derivatives with potentially improved pharmacological properties.

Investigation of this compound in Understudied Biological Systems

To date, research on this compound has primarily focused on its general anti-inflammatory, antimicrobial, and antioxidant activities. ontosight.aiontosight.ai A significant opportunity lies in exploring its effects in a wider range of biological systems and disease models that have not yet been thoroughly investigated.

Based on its known activities, promising areas for investigation include:

Neuropharmacology: Saponins (B1172615) from other plant species have shown sedative and anxiolytic activities. researchgate.net Given that some saponins can interact with the GABA-BDZ receptor complex, it would be valuable to assess this compound's potential effects on the central nervous system, including its impact on spontaneous motility and its potential interaction with psychoactive drugs. researchgate.net

Cardiopulmonary Diseases: The anti-inflammatory properties of this compound suggest its potential relevance in conditions like pulmonary arterial hypertension (PAH), where inflammation is a key pathological feature. frontiersin.org Investigating its impact on inflammatory signaling pathways and smooth muscle function in the context of PAH could reveal new therapeutic avenues. frontiersin.org

Oncology: The cytotoxicity of related compounds against cancer cell lines warrants an investigation into this compound's potential anticancer effects. stuartxchange.org Screening against a panel of cancer cell lines could identify specific cancer types that are sensitive to this compound, paving the way for more detailed mechanistic studies.

Expanding the scope of biological testing will provide a more comprehensive understanding of this compound's therapeutic potential across a spectrum of diseases.

Exploration of New Natural Sources and Sustainable Production Methods

This compound has been isolated from plant species such as Colubrina arborescens and Colubrina asiatica. ontosight.ainih.gov Future research should focus on identifying new and potentially more abundant natural sources of this compound. This exploration could involve screening other species within the Colubrina genus and the broader Rhamnaceae family. bugwoodcloud.org

Beyond discovering new sources, developing sustainable production methods is critical to avoid over-harvesting of wild plant populations. iisd.org Key strategies include:

Plant Cultivation: Establishing optimized cultivation protocols for high-yielding plant varieties can ensure a consistent and sustainable supply of the raw material. cgiar.org

Biotechnological Production: Exploring plant cell culture or metabolic engineering approaches could offer a controlled and scalable method for producing this compound, independent of geographical and environmental constraints.

Circular Bioeconomy Principles: Integrating the production of this compound into a circular bioeconomy framework, where waste streams are minimized and resources are reused, would enhance the sustainability of its production. youtube.com This could involve utilizing waste products from agriculture or forestry as substrates for biotechnological production. mdpi.com

A focus on sustainable sourcing and production will be essential for the long-term viability of this compound as a potential therapeutic agent. europa.eunrsdj.com

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are powerful tools that can significantly accelerate the pace of this compound research. cam.ac.ukresearchgate.net These technologies can be applied across the entire research and development pipeline, from target identification to drug design. cuanschutz.edukaust.edu.sa

Potential applications of AI and ML include:

Target Prediction and Validation: AI algorithms can analyze vast datasets, including genomic, proteomic, and metabolomic data, to predict novel biological targets for this compound. astrazeneca.com ML models can be trained to identify patterns in complex biological data that may not be apparent to human researchers. youtube.com

Drug Discovery and Design: Generative AI models can be used to design novel this compound analogues with improved efficacy and reduced off-target effects. youtube.com These models can learn the complex relationships between chemical structure and biological activity to propose new molecules with desired properties.

Data Analysis and Interpretation: ML can be used to analyze the large and complex datasets generated from high-throughput screening and 'omics' studies, helping to identify meaningful patterns and correlations. mdpi.com

By integrating AI and ML into the research workflow, scientists can make more informed decisions, prioritize the most promising research avenues, and ultimately accelerate the translation of this compound from a natural product to a potential therapeutic.

Collaborative and Multidisciplinary Research Imperatives

International collaborations can also play a vital role in bringing together diverse perspectives and skill sets. nih.gov By creating networks of researchers focused on this compound and related natural products, the scientific community can work together to overcome common challenges and accelerate progress. manuscriptedit.comubc.ca The imperative for multidisciplinary collaboration is not just beneficial but essential for realizing the full therapeutic potential of this compound. nih.gov

Q & A

Q. What analytical methods are recommended for identifying and quantifying Colubrinoside in plant extracts?

this compound (C₅₀H₇₈O₁₉) can be isolated using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) for precise quantification. Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation, particularly to distinguish it from structurally similar triterpenoid saponins. Experimental protocols should include validation steps for sensitivity and specificity, such as spiking samples with reference standards .

Q. Which plant species are primary natural sources of this compound, and how does extraction efficiency vary?

Colubrina asiatica is the most documented source, though extraction efficiency depends on solvent polarity (e.g., methanol vs. ethanol), plant part (leaves vs. roots), and seasonal variation. Pilot studies should compare Soxhlet extraction with ultrasound-assisted methods, followed by phytochemical screening to optimize yield .

Q. What preliminary pharmacological activities have been reported for this compound?

Early studies indicate sedative effects in murine models, potentially linked to modulation of GABAergic pathways. However, these findings require replication in dose-response studies with appropriate controls (e.g., positive controls like diazepam) to rule out nonspecific effects .

Advanced Research Questions

Q. How can researchers address contradictory data on this compound’s bioavailability and metabolic stability?

Discrepancies in pharmacokinetic studies may arise from differences in assay methodologies (e.g., in vitro vs. in vivo models) or inter-species variability. To resolve this, employ physiologically based pharmacokinetic (PBPK) modeling and cross-validate results using isotopic labeling techniques. Systematic reviews of existing data should assess risk of bias via tools like ROBIS .

Q. What experimental designs are optimal for investigating this compound’s mechanism of action in neurological disorders?

Use transgenic animal models (e.g., GABA receptor knockouts) paired with electrophysiological recordings to isolate target pathways. Include sham-operated controls and blinded outcome assessments to minimize bias. For human cell-line studies, CRISPR-Cas9 gene editing can validate candidate targets identified via transcriptomic profiling .

Q. How can synergistic interactions between this compound and other phytochemicals be systematically evaluated?

Apply combinatorial screening assays (e.g., checkerboard microdilution) to quantify synergy using fractional inhibitory concentration (FIC) indices. Follow up with metabolomic profiling to identify co-regulated pathways. Meta-analyses of combination therapies should adhere to PRISMA guidelines to ensure transparency .

Q. What strategies mitigate challenges in scaling this compound synthesis for preclinical trials?

Semi-synthetic routes using biosynthetic precursors (e.g., cycloartane-type triterpenes) can improve yield. Optimize catalytic conditions (e.g., enzymatic glycosylation) and characterize intermediates via X-ray crystallography. Purity thresholds (>95%) must be confirmed using orthogonal methods (HPLC, circular dichroism) .

Methodological Guidance

Q. How should researchers structure a systematic review on this compound’s therapeutic potential?

- Protocol Registration : Preregister the review in PROSPERO to define inclusion/exclusion criteria.

- Search Strategy : Use multiple databases (PubMed, Embase, Scopus) with controlled vocabulary (MeSH terms: "this compound," "triterpenoid saponins," "sedative agents"). Include gray literature (preprints, theses) to reduce publication bias .

- Quality Assessment : Apply AMSTAR-2 for systematic reviews and SYRCLE’s RoB tool for animal studies .

Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound?

Nonlinear regression models (e.g., four-parameter logistic curves) are ideal for EC₅₀ calculations. For heterogeneous data, Bayesian meta-analysis can pool effect sizes while accounting for between-study variance. Sensitivity analyses should test robustness against outliers .

Q. How can in silico methods enhance this compound research?